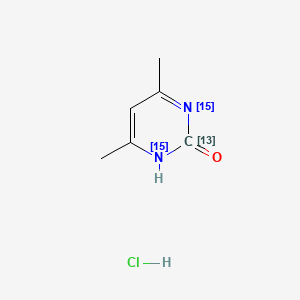
4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which are used for tracing and studying various biochemical processes. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the isotopically labeled precursors, such as 13C-labeled acetone and 15N-labeled ammonia.
Formation of Pyrimidinone Ring: The labeled precursors undergo a series of condensation reactions to form the pyrimidinone ring. This involves the use of catalysts and specific reaction conditions to ensure the incorporation of the isotopic labels.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled precursors are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain a high-purity final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrimidinone ring to its dihydro form.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives of the pyrimidinone ring.
Reduction: Dihydro derivatives of the pyrimidinone ring.
Substitution: Various substituted pyrimidinone derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopes in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride involves its incorporation into biochemical pathways where the isotopic labels can be traced. The molecular targets and pathways involved depend on the specific application, such as enzyme-catalyzed reactions in metabolic studies or drug metabolism in pharmacokinetic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethyl-2(1H)-pyrimidinone: The non-labeled version of the compound.
4,6-Dimethyl-2(1H)-pyrimidinone-13C: Labeled with carbon-13 only.
4,6-Dimethyl-2(1H)-pyrimidinone-15N2: Labeled with nitrogen-15 only.
Uniqueness
4,6-Dimethyl-2(1H)-pyrimidinone-13C,15N2 Hydrochloride is unique due to the presence of both carbon-13 and nitrogen-15 isotopic labels, which allows for more comprehensive tracing and analysis in scientific studies. This dual labeling provides a more detailed understanding of the compound’s behavior and interactions in various systems.
Propriétés
IUPAC Name |
4,6-dimethyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H/i6+1,7+1,8+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXXETYYSLJRNF-JXAPDFANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=[15N][13C](=O)[15NH]1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














